2-Methyl-5,7-dinitroquinolin-8-ol
Overview
Description
2-Methyl-5,7-dinitroquinolin-8-ol is a chemical compound with the molecular formula C10H7N3O5 and a molecular weight of 249.18 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of hydroxyl, methyl, and nitro groups in its structure makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Methyl-5,7-dinitroquinolin-8-ol typically involves a multi-step process. One common method includes the nitration of 8-hydroxyquinoline, followed by methylation. The nitration process involves treating 8-hydroxyquinoline with a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of the acids, are carefully controlled to achieve the desired product .
For industrial production, the process is scaled up, and the reaction conditions are optimized for higher yields and purity. The purification of the final product is usually achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2-Methyl-5,7-dinitroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-5,7-dinitroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5,7-dinitroquinolin-8-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro groups can participate in redox reactions. These interactions can affect enzyme activities and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2-Methyl-5,7-dinitroquinolin-8-ol is unique due to the presence of both hydroxyl and nitro groups on the quinoline ring. Similar compounds include:
8-Hydroxyquinoline: Lacks the nitro groups and has different chemical properties and applications.
5,7-Dinitro-8-hydroxyquinoline: Similar structure but without the methyl group, leading to different reactivity and applications.
2-Methyl-8-hydroxyquinoline: Lacks the nitro groups, resulting in different biological activities .
Properties
IUPAC Name |
2-methyl-5,7-dinitroquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O5/c1-5-2-3-6-7(12(15)16)4-8(13(17)18)10(14)9(6)11-5/h2-4,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHKESAPGWSTIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570975 | |
Record name | 2-Methyl-5,7-dinitroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38543-75-8 | |
Record name | 2-Methyl-5,7-dinitroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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